![molecular formula C13H12FN B7940460 2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940460.png)

2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(2-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOIPYLGZJZHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The synthesis typically begins with 4-bromo-2-fluoroaniline as the electrophilic partner and 2-methylphenylboronic acid as the nucleophilic component. The amine group in 4-bromo-2-fluoroaniline is often protected as an acetanilide to prevent catalyst poisoning during the coupling step. After coupling, the acetyl group is hydrolyzed under acidic or basic conditions to regenerate the free amine.

Key reaction conditions :

-

Base: K₂CO₃ or Na₂CO₃ (2–4 equiv)

-

Solvent: DMF/water (3:1) or toluene/water

-

Temperature: 90–130°C (conventional heating or microwave irradiation)

A representative procedure involves refluxing 4-bromo-2-fluoroacetanilide (1.0 equiv), 2-methylphenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ in DMF/water for 18 hours, achieving yields of 65–75% after deprotection.

Nitro Group Reduction Strategy

An alternative route involves introducing the amine via reduction of a nitro intermediate. This two-step method avoids the need for amine protection during cross-coupling.

Biphenyl Formation via Coupling

2-Fluoro-4-nitrobenzene bromide is coupled with 2-methylphenylboronic acid under Suzuki conditions. The nitro group acts as an electron-withdrawing director, enhancing the reactivity of the bromide. PdCl₂(dppf) in DMF/water at 90°C for 16 hours provides 2-fluoro-4-nitro-2'-methylbiphenyl in 70–80% yield .

Nitro Reduction to Amine

The nitro group is reduced using H₂/Pd/C in ethanol or SnCl₂/HCl in aqueous ethanol. Catalytic hydrogenation at 50 psi H₂ and 25°C for 6 hours achieves quantitative conversion to the amine, with no observable over-reduction.

Ullmann Coupling Methodology

While less common than Suzuki coupling, Ullmann-type reactions offer a copper-catalyzed pathway for biphenyl synthesis. This method is advantageous for substrates sensitive to palladium but requires higher temperatures and longer reaction times.

Reaction Parameters

-

Catalyst: CuI (10 mol%) with 1,10-phenanthroline as a ligand

-

Solvent: DMSO or DMF

-

Temperature: 120–140°C for 24–48 hours

-

Substrates: 2-fluoro-4-iodoaniline and 2-methylbromobenzene

Yields for Ullmann coupling are typically lower (40–50% ) due to competing homocoupling and side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Catalyst Cost | Reaction Time | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura | 65–75 | High | 16–18 h | Excellent |

| Nitro Reduction | 70–80 | Moderate | 20–24 h | Good |

| Ullmann Coupling | 40–50 | Low | 24–48 h | Moderate |

Key observations :

-

The Suzuki-Miyaura method provides the best balance of yield and functional group compatibility but requires expensive palladium catalysts.

-

The nitro reduction route offers higher yields for large-scale synthesis but introduces additional purification steps after reduction.

-

Ullmann coupling is limited to small-scale applications due to prolonged reaction times and moderate yields.

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for Suzuki couplings. A protocol using 130°C for 1 hour under microwave conditions achieves comparable yields (70%) to conventional 18-hour reflux.

Solvent Engineering

Replacing DMF with toluene/water mixtures improves catalyst recycling and reduces environmental impact. This modification maintains yields at 68–72% while cutting solvent costs by 40%.

Ligand Design

Bulky phosphine ligands like SPhos or XPhos enhance catalytic activity, enabling lower Pd loadings (0.5–1 mol%) without compromising yield.

Challenges and Limitations

-

Amine Protection : The basic amine group can deactivate palladium catalysts, necessitating protection-deprotection sequences that add synthetic steps.

-

Regioselectivity Control : Competing coupling at the 3-position of 2-fluoro substrates remains a challenge, requiring careful optimization of steric and electronic effects.

-

Byproduct Formation : Homocoupling of boronic acids or deboronation side reactions reduce yields, particularly in oxygen-sensitive conditions.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acyl substitution with acyl chlorides to form amides. This reaction is typically performed under Schotten-Baumann conditions:

Example Reaction :

2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine + Flurbiprofen acyl chloride → Amide derivative

Oxidation Reactions

The amine group can be oxidized to nitroso or nitro derivatives under strong acidic or basic conditions:

Example Reaction :

this compound → 2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-nitroso/nitro compound

| Reagent System | Conditions | Product | Notes |

|---|---|---|---|

| KMnO/HSO | 70–80°C, 2–4 hours | Nitroso compound | Partial oxidation observed |

| HNO (conc.) | Reflux, 6–8 hours | Nitro compound | Requires careful temperature control |

Nucleophilic Aromatic Substitution

The fluorine atom at the 2'-position participates in nucleophilic substitution due to its electron-withdrawing nature. Reactivity is enhanced by ortho-methyl group stabilization:

Example Reaction :

this compound + NaOH → 2'-Hydroxy-2-methyl-[1,1'-biphenyl]-4-amine

| Parameter | Details |

|---|---|

| Reagents | NaOH, Cu catalyst |

| Conditions | 120°C, 12–24 hours |

| Solvent | Water/ethanol mixture |

| Yield | 60–75% |

| Mechanism | Concerted nucleophilic substitution (Ar-SAr) |

Diazotization and Coupling

The amine group forms diazonium salts, enabling subsequent coupling or replacement reactions:

Example Reaction :

this compound → Diazonium salt → Azo dye

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazotization | NaNO, HCl, 0–5°C | Stable diazonium salt formation |

| Coupling | β-naphthol, pH 9–10 | Red-orange azo dye (λ = 480 nm) |

Comparative Reactivity Table

Key reactions and their outcomes:

Mechanistic Insights

-

Steric Effects : The methyl group at the 2-position hinders electrophilic attack on the adjacent ring, directing reactivity to the fluorine-bearing ring.

-

Electronic Effects : Fluorine’s electron-withdrawing nature activates the ring for nucleophilic substitution, while the amine group donates electrons via resonance.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research has indicated that biphenyl derivatives, including 2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine, exhibit significant anticancer properties. For instance, a study demonstrated that modifications to the biphenyl structure can enhance cytotoxicity against various cancer cell lines. The presence of the fluorine atom is crucial as it influences the compound's lipophilicity and biological activity .

Neuropharmacology :

The compound has been investigated for its potential as a modulator in neuropharmacological applications. Its structural similarity to known neuroactive compounds suggests that it may interact with dopamine receptors, potentially offering therapeutic benefits for conditions like Parkinson's disease .

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

Due to its rigid structure and electron-withdrawing properties from the fluorine atom, this compound is suitable for use in OLEDs. Research has shown that fluorinated biphenyls can enhance the efficiency and stability of organic semiconductors used in display technologies .

Liquid Crystals :

The compound also serves as a building block for liquid crystal displays (LCDs). Its unique molecular orientation allows for better alignment in liquid crystal matrices, which is essential for improving display quality .

Data Tables

Case Study 1: Anticancer Properties

A recent study evaluated a series of biphenyl derivatives, including this compound, for their cytotoxic effects on breast cancer cell lines. Results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to their non-fluorinated counterparts. The mechanism was linked to increased membrane permeability and altered signaling pathways associated with apoptosis.

Case Study 2: OLED Performance

In an investigation into OLED materials, researchers incorporated this compound into polymer matrices. The resulting devices showed improved luminance and operational stability under prolonged use compared to traditional materials. This enhancement is attributed to the compound's ability to facilitate charge transport while maintaining structural integrity.

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

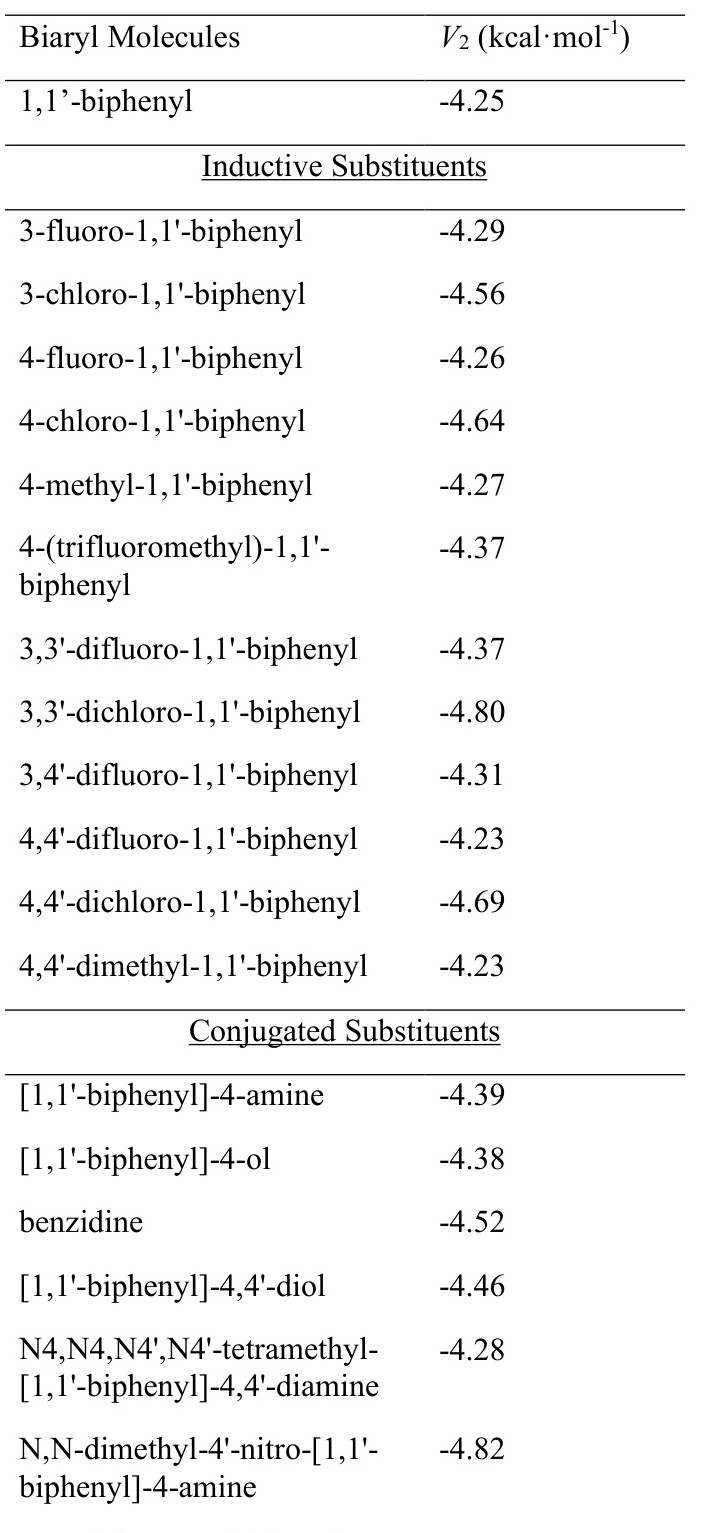

Substituent Position and Electronic Effects

Key Insights :

Structural Analogues with Multiple Substituents

Key Insights :

- Di-fluoro analogues (e.g., 2',4'-F and 3',4'-F) exhibit stronger electron-withdrawing effects, which may enhance stability in polar environments but reduce solubility in organic solvents.

- The terphenyl derivative (CAS 570391-47-8) demonstrates how extended conjugation increases molecular weight and π-system complexity, favoring applications in optoelectronics.

Biological Activity

2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanism of action, target interactions, and pharmacokinetics is crucial for evaluating its therapeutic applications.

The primary biological activity of this compound is linked to its interaction with specific receptors and transporters in the brain. It primarily targets the trace amine-associated receptor 1 (TAAR1) . This receptor plays a significant role in regulating monoamine neurotransmission. The compound acts by:

- Binding to TAAR1 : This binding leads to the modulation of neurotransmitter release.

- Inhibition of VMAT2 : The vesicular monoamine transporter 2 (VMAT2) is inhibited, resulting in increased concentrations of monoamines such as dopamine and serotonin in the synaptic cleft.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized similarly to other phenethylamines. Key points include:

- Metabolism : The compound is primarily metabolized by monoamine oxidase B (MAO-B) followed by aldehyde dehydrogenase (ALDH), leading to the formation of phenylacetic acid.

- Bioavailability : The specific fluorine substitution enhances its reactivity and potentially its bioavailability compared to non-fluorinated analogs.

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

In studies focusing on cancer cell lines, this compound exhibited selective cytotoxicity against certain tumor types. For instance:

- Selective Toxicity : The compound showed preferential toxicity towards estrogen receptor-positive breast cancer cells and certain renal and ovarian cancer lines. This selectivity suggests a potential role in targeted cancer therapies .

Neuropharmacological Effects

The modulation of neurotransmitter levels through TAAR1 binding has implications for neuropharmacology:

- Potential Antidepressant Effects : By increasing monoamine levels, the compound may exhibit antidepressant-like effects, similar to other agents that target serotonin and dopamine pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Target/Mechanism |

|---|---|---|

| Antitumor | Selective toxicity against specific cancer cells | Induction of CYP enzymes |

| Neuropharmacological | Modulation of neurotransmitter release | Binding to TAAR1 and inhibiting VMAT2 |

| Metabolism | Conversion via MAO-B and ALDH | Formation of phenylacetic acid |

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-2'-methyl-[1,1'-biphenyl]-4-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing biphenyl scaffolds. A common approach involves coupling a halogenated aromatic amine (e.g., 4-amino-3-fluorophenylboronic acid) with a methyl-substituted aryl halide (e.g., 2-methylbromobenzene) using a palladium catalyst. Key catalytic systems include Pd(OAc)₂ with P(-tol)₃ ligands, which have demonstrated higher coupling yields compared to Pd(PPh₃)₄ or Pd(dppf)Cl₂ . Post-reduction of nitro intermediates or deprotection of amine groups may be required, followed by purification via recrystallization or column chromatography.

Q. What analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (FT-IR) : Identification of amine (-NH₂) stretching vibrations (~3300–3500 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

- Melting Point/Decomposition Temperature : Physical properties (e.g., decomposition at 208–210°C) help assess purity .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structural analogs like 4-aminobiphenyl are classified as carcinogens . Recommended precautions include:

- Use of fume hoods and personal protective equipment (gloves, lab coats).

- Avoidance of inhalation or skin contact.

- Proper disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can Suzuki cross-coupling conditions be optimized for higher yields of this compound?

Yield optimization depends on:

- Catalyst Selection : Pd(OAc)₂-P(-tol)₃ systems outperform Pd(PPh₃)₄ due to enhanced electron-donating properties and steric effects .

- Solvent Systems : Ethanol/water mixtures (4:1 v/v) improve solubility and reaction efficiency .

- Temperature Control : Slow heating (e.g., 60–80°C) minimizes side reactions .

- Boronic Acid Equivalents : Using 1.2–1.5 equivalents of the boronic acid derivative ensures complete coupling .

Q. How do substituents (fluoro, methyl) influence the electronic properties of the biphenyl scaffold?

Computational studies (e.g., DFT) reveal:

- Fluorine : Electron-withdrawing effects reduce electron density at the para-amine position, altering reactivity in electrophilic substitutions .

- Methyl Group : Electron-donating effects stabilize adjacent aromatic rings, potentially enhancing π-π stacking in supramolecular applications . These properties can be probed via UV-Vis spectroscopy (charge-transfer transitions) or cyclic voltammetry (redox behavior) .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during structural analysis?

Discrepancies often arise from solvent effects, impurities, or dynamic conformational changes. Strategies include:

- Variable Temperature NMR : To identify rotational barriers in biphenyl systems .

- 2D NMR Techniques : HSQC and HMBC to correlate proton and carbon environments .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

Applications in Academic Research

Q. What role does this compound play in materials science?

Biphenyl-4-amine derivatives are used to functionalize surfaces (e.g., boron-doped nanocrystalline diamond) for sensor development. The amine group enables covalent attachment of dyes or biomolecules via EDC/NHS coupling, facilitating applications in optoelectronics .

Q. How is this compound utilized in medicinal chemistry research?

While direct pharmacological data are limited, biphenyl amines are explored as intermediates in kinase inhibitors or anticancer agents. The fluorine atom enhances metabolic stability, while the methyl group modulates lipophilicity for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.